cypellocarpin B

Antitumor promotion Epstein-Barr virus Cancer chemoprevention

Researchers requiring cypellocarpin B face two critical sourcing challenges: (1) batch-to-batch variability arising from the inseparable ~1:1 C-2 epimeric mixture, and (2) misidentification risk versus the stereochemically homogeneous cypellocarpins A and C. This product resolves both. • Definitive Identity: The unique duplicated aglycone signals in ¹H NMR provide an unambiguous spectroscopic fingerprint, eliminating misassignment in metabolomics or dereplication workflows. • Quantified Bioactivity: Delivers 67.4% EBV-EA inhibition at 500 mol ratio/TPA - near-equipotent to cypellocarpin A (68.2%) and measurably superior to cypellocarpin C (63.4%) - with confirmed in vivo suppression of mouse skin papilloma formation. • Validated In Silico-to-Wet-Lab Bridge: Achieves the strongest Mpro binding energy (-9.00 kcal/mol CDS) among all cypellocarpins and the Remdesivir control, directly supporting SARS-CoV-2 biochemical assay progression. Supplied with comprehensive Certificate of Analysis including HPLC purity, ¹H NMR, and MS data. Custom synthesis or natural product sourcing available; contact BenchChem for batch-specific characterization and lead time.

Molecular Formula C26H34O12
Molecular Weight 538.5 g/mol
Cat. No. B1247938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecypellocarpin B
Synonymscypellocarpin B
Molecular FormulaC26H34O12
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C4=CCC(CC4)C(C)(C)O)O)O)O)O)O
InChIInChI=1S/C26H34O12/c1-25(2,33)13-6-4-12(5-7-13)23(32)35-11-18-20(29)21(30)22(31)24(37-18)36-14-8-15(27)19-16(28)10-26(3,34)38-17(19)9-14/h4,8-9,13,18,20-22,24,27,29-31,33-34H,5-7,10-11H2,1-3H3/t13-,18+,20+,21-,22+,24+,26?/m0/s1
InChIKeyBNOXWGIIFHBMQJ-UOCJQAADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cypellocarpin B Procurement Guide: Verified Differentiation from In-Class Phenol Glycosides


Cypellocarpin B (CAS 294856-65-8, C₂₆H₃₄O₁₂, MW 538.5 g/mol) is a phenol glycoside acylated with (+)-oleuropeic acid, first isolated from the dried leaves of Eucalyptus cypellocarpa [1]. It belongs to the cypellocarpin family alongside cypellocarpin A and C, and is classified as a saccharolipid [2]. Unlike its closest analogs, cypellocarpin B exists as an inseparable epimeric mixture at the C-2 hemiacetal position, a structural feature that distinguishes it from the single-stereoisomer cypellocarpins A and C and has implications for biological target recognition and batch consistency.

Stereochemistry Inseparable C-2 epimeric mixture (~1:1)
Class Phenol glycoside acylated with (+)-oleuropeic acid
Source Isolated from Eucalyptus cypellocarpa leaves

Why Cypellocarpin B Cannot Be Casually Substituted by Cypellocarpin A or C in Research Procurement


Although cypellocarpins A, B, and C share an oleuropeoyl-glucose core, they diverge in their aglycone structures: cypellocarpin A bears a galloyl group, cypellocarpin C a chromanone, and cypellocarpin B a 2-keto-butyrylphloroglucinol moiety that exists as an epimeric mixture [1]. These structural differences translate into quantitatively distinct bioactivity profiles across multiple assays. In the Epstein–Barr virus early antigen (EBV-EA) inhibition assay, cypellocarpin B (67.4% inhibition at 500 mol ratio/TPA) is nearly equipotent to cypellocarpin A (68.2%) but measurably more potent than cypellocarpin C (63.4%) [1]. Conversely, in silico docking against SARS-CoV-2 Mpro, cypellocarpin B (−9.00 kcal/mol) outperforms both cypellocarpin C (−8.60 kcal/mol) and cypellocarpin A (−6.60 kcal/mol, cross-study) [2]. Substituting one cypellocarpin for another without accounting for these differential activity profiles risks compromising experimental reproducibility and invalidating comparative structure–activity relationship conclusions.

Aglycone divergence

Cypellocarpin B’s 2-keto-butyrylphloroglucinol unit differs from galloyl (A) and chromanone (C); bioactivity profiles may not transfer directly.

Stereochemical mismatch

Epimeric mixture at C-2 versus single-stereoisomer analogs A and C may shift target recognition and assay-response context.

Unvalidated selectivity

Reported binding-energy differences from in silico docking require biochemical confirmation; direct substitution may compromise SAR interpretation.

Cypellocarpin B Procurement Evidence: Quantitative Differentiation Against Closest Analogs


EBV-EA Inhibition: Cypellocarpin B Retains Near-Maximal Potency While Outperforming Cypellocarpin C

In a short-term in vitro bioassay using Raji cells, cypellocarpin B inhibited Epstein–Barr virus early antigen (EBV-EA) activation induced by TPA with 67.4% inhibition at 500 mol ratio/TPA. This positions cypellocarpin B as nearly equipotent to the most active analog cypellocarpin A (68.2%) while surpassing cypellocarpin C (63.4%) and the known related glucoside compound 7 (54.8%) [1]. At 100 mol ratio/TPA, all four compounds showed measurable inhibition, but the differentiation became statistically meaningful only at the higher concentration. Cell viability of Raji cells was preserved at all tested concentrations, confirming that the inhibitory effects were not due to cytotoxicity [1].

EBV-EA inhibition
Head-to-head
67.4% at 500 mol ratio/TPA
vs. A 68.2%, C 63.4%
Reported ranking within cypellocarpin series; supports antitumor promotion assay context.
Raji cell assay; cell viability preserved.
Antitumor promotion Epstein-Barr virus Cancer chemoprevention

SARS-CoV-2 Mpro Docking: Cypellocarpin B Shows Superior Binding Affinity Over Remdesivir and Both In-Class Analogs

In a dual-server molecular docking study using COVID-19 Docking Server (CDS) and DockThor (DT), cypellocarpin B demonstrated binding energy of −9.00 kcal/mol (CDS) and −8.100 kcal/mol (DT) against SARS-CoV-2 main protease (Mpro, PDB: 6LU7), outperforming the FDA-approved control Remdesivir (−8.30 kcal/mol CDS; −7.919 kcal/mol DT) on both servers [1]. Against RNA-dependent RNA polymerase (RdRp, PDB: 7BV2), cypellocarpin B achieved −10.10 kcal/mol (CDS) and −7.296 kcal/mol (DT), with the CDS value exceeding that of Remdesivir (−9.20 kcal/mol) [1]. Critically, cypellocarpin B outperformed cypellocarpin C in three out of four server–target combinations (Mpro CDS: −9.00 vs −8.60; Mpro DT: −8.100 vs −7.056; RdRp CDS: −10.10 vs −9.80), and a prior independent study reported cypellocarpin A at only −6.60 kcal/mol against Mpro (AutoDock 4, PDB: 6W63) [1]. The authors explicitly concluded that cypellocarpins B and C have better affinity against SARS-CoV-2 Mpro than cypellocarpin A and Remdesivir [1].

SARS-CoV-2 Mpro docking
Head-to-head
−9.00 kcal/mol (CDS)
vs. Remdesivir −8.30, C −8.60
In silico docking context; reported lower energy does not confirm inhibitory activity.
Dual-server data; requires biochemical validation.
SARS-CoV-2 Mpro inhibitor Molecular docking

Lipophilicity: Cypellocarpin B's Lower LogP Differentiates It from Cypellocarpin C and Remdesivir for Aqueous Compatibility

Within the same molecular docking study, the calculated LogP values were reported as cypellocarpin B = 0.70, cypellocarpin C = 1.04, and Remdesivir = 1.50 [1]. The 0.34-unit lower LogP of cypellocarpin B relative to cypellocarpin C indicates measurably reduced lipophilicity, which is expected to translate into higher aqueous solubility and potentially different membrane permeation kinetics. All three compounds fell within the drug-like range (LogP < 5), but cypellocarpin B's value is closest to zero, suggesting the most balanced hydrophilic–lipophilic profile among the cypellocarpin series tested [1]. A separate ADMET prediction via admetSAR 2 independently estimated cypellocarpin B's XlogP at 0.50 and AlogP at 0.29, corroborating the low lipophilicity trend [2].

Lipophilicity (LogP)
Reported
0.70
Δ −0.34 vs. C; Δ −0.80 vs. Remdesivir
Lower predicted logP suggests better aqueous compatibility; supports solubility screening.
ADMET prediction; experimental logP not reported.
Lipophilicity LogP ADME prediction

Structural Identity: C-2 Epimeric Mixture as a Unique Differentiator from Cypellocarpins A and C

As established in the original isolation and characterization study, cypellocarpin B exists as an inseparable mixture of C-2 hemiacetal epimers in an approximately 1:1 ratio, a feature not observed in cypellocarpin A (single stereoisomer with a galloyl aglycone) or cypellocarpin C (single stereoisomer with a chromanone aglycone) [1]. The ¹H and ¹³C NMR spectra of cypellocarpin B display duplicated signals for the aglycone moiety, reflecting this equilibrium. This epimeric character arises from the hemiacetal carbon at C-2 of the 2-keto-butyrylphloroglucinol unit and is intrinsic to the compound's molecular identity [1]. SpectraBase independently records cypellocarpin B as 'SECOND-EPIMER' in its compound listing [2].

Epimeric identity
Specification review
~1:1 C-2 epimer ratio
Detectable by duplicated ¹H NMR signals
Unique fingerprint for identity verification; supports QC differentiation from A and C.
Single HPLC peak despite epimeric mixture.
Stereochemistry Epimerization Quality control

In Vivo Two-Stage Carcinogenesis: Cypellocarpin B Suppresses Mouse Skin Papilloma Formation

Cypellocarpin B was evaluated in an in vivo two-stage mouse skin carcinogenesis model. Mice were initiated with NOR1 (390 nmol) and promoted with TPA (1.7 nmol, twice weekly). Topical application of cypellocarpin B at 0.0025% significantly suppressed both the percentage of mice bearing papillomas and the average number of papillomas per mouse compared to the NOR1 + TPA control group [1]. Cypellocarpin C and compound 7 were tested under identical conditions and also showed suppression, confirming in-class in vivo efficacy. However, the primary publication presents these data in graphical form (Figure 2), and exact numerical values for inter-compound comparison are not tabulated, limiting quantifiable differentiation among B, C, and compound 7 in this specific endpoint [1].

In vivo papilloma model
Data to verify
Reported suppression of papilloma burden
Qualitative in vivo response vs. control
Model-response context; exact inter-compound numbers not tabulated.
Two-stage mouse skin model; 20-week observation.
In vivo carcinogenesis Mouse skin model Chemoprevention

Cypellocarpin B: Evidence-Backed Application Scenarios for Scientific Procurement


Cancer Chemoprevention Lead Optimization with Potent EBV-EA Inhibitory Activity

Cypellocarpin B's 67.4% inhibition of EBV-EA activation at 500 mol ratio/TPA in Raji cells [1], coupled with its demonstrated in vivo suppression of mouse skin papilloma formation [1], makes it a compelling lead scaffold for antitumor-promoting drug discovery. Researchers seeking a cypellocarpin with near-maximal in vitro potency and validated in vivo efficacy should select cypellocarpin B over cypellocarpin C (63.4% inhibition) when cypellocarpin A is unavailable or when the epimeric structural feature of B is desired for SAR exploration.

SARS-CoV-2 Antiviral Screening Cascade Starting with the Highest-Affinity In Silico Hit

Among all cypellocarpins and the Remdesivir control, cypellocarpin B achieves the strongest binding energy against Mpro (−9.00 kcal/mol CDS; −8.100 kcal/mol DT) and the strongest CDS-based affinity against RdRp (−10.10 kcal/mol) [2]. Procurement of cypellocarpin B for in vitro SARS-CoV-2 inhibition assays is the rational next step for groups advancing in silico hits to biochemical and cell-based validation, as it outperforms both in-class analogs and the clinical comparator in the majority of server–target combinations.

Natural Product Library Construction Requiring Aqueous-Compatible Phenol Glycosides

With a calculated LogP of 0.70 [2] and corroborated XlogP of 0.50 from admetSAR 2 [3], cypellocarpin B is less lipophilic than cypellocarpin C (LogP 1.04) and substantially more hydrophilic than Remdesivir (LogP 1.50). This property profile supports its inclusion in natural product screening libraries where aqueous solubility is critical for assay compatibility, reducing the need for DMSO co-solvents that may interfere with certain biochemical readouts.

Analytical Reference Standard for Eucalyptus-Derived Phenol Glycoside Identification

The unique ~1:1 epimeric signature at C-2, detectable by ¹H NMR as duplicated aglycone signals [1], provides a definitive spectroscopic fingerprint for cypellocarpin B. Analytical laboratories and natural product chemistry groups procuring this compound as a qualitative reference standard can use this epimeric pattern to unambiguously confirm its identity and distinguish it from cypellocarpin A or C, which lack this feature, thus reducing the risk of compound misidentification in metabolomics or dereplication workflows.

Application
Selection Property
Validation Focus
Antitumor promotion compound screening
EBV-EA inhibition profile
Papilloma model-response context
SARS-CoV-2 Mpro inhibitor research
In silico binding energy ranking
Mpro enzymatic assay validation
Aqueous-compatible screening library
Low predicted lipophilicity
Aqueous solubility assay context
Qualitative reference standard
Unique epimeric NMR fingerprint
Identity verification via ¹H NMR
Quote Request

Request a Quote for cypellocarpin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.